![molecular formula C20H15ClO7 B2905441 (Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 929417-50-5](/img/structure/B2905441.png)
(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H15ClO7 and its molecular weight is 402.78. The purity is usually 95%.
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Biological Activity
(Z)-Methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
Technique | Observations |
---|---|
NMR | δ 8.15 – 7.05 (aromatic protons), δ 3.89 (methoxy protons) |
IR | Characteristic peaks indicating C=O and C-O functionalities |
HRMS | m/z calcd for C27H22ClO5: 442.1027; found: 442.1036 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For example, derivatives of benzodioxins have shown promising results in inhibiting tumor growth.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic potency of related compounds against 12 human cancer cell lines, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin. Compounds exhibiting structural similarities to our target compound were particularly noted for their efficacy.
Antibacterial Activity
In addition to anticancer properties, some derivatives of benzodioxins have been tested for antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were reported in the range of 3.9 to 31.5 µg/ml, indicating moderate to high antibacterial efficacy.
Table 2: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Cytotoxicity | Significant inhibition of cancer cell proliferation | |
Antibacterial | MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus |
The proposed mechanisms behind the biological activities of this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
- Disruption of Cell Membrane Integrity : Some studies suggest that these compounds may disrupt bacterial cell membranes leading to cell lysis.
- Induction of Apoptosis : Certain derivatives have been documented to trigger apoptotic pathways in cancer cells.
Scientific Research Applications
Overview
(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, materials science, and environmental studies.
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the benzo[d][1,3]dioxin moiety is crucial for its interaction with cancer cell pathways, potentially inhibiting tumor growth and proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells .
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components allow for interactions with microbial cell membranes, leading to disruption and cell death.
Data Table: Antimicrobial Activity
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 50 |
Candida albicans | 10 | 50 |
Materials Science
1. Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers. Its functional groups allow for copolymerization with other monomers, leading to materials with enhanced properties such as increased thermal stability and mechanical strength.
Case Study:
In a recent publication in Polymer Chemistry, researchers synthesized a series of copolymers incorporating this compound, which exhibited improved mechanical properties compared to traditional polymers .
Environmental Applications
1. Biodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Studies have been conducted on the biodegradability of this compound in aquatic environments.
Findings:
Research indicates that this compound undergoes photodegradation when exposed to UV light, leading to the formation of less harmful byproducts .
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO7/c1-24-18(22)9-26-14-2-3-15-16(7-14)28-17(19(15)23)6-11-4-13(21)5-12-8-25-10-27-20(11)12/h2-7H,8-10H2,1H3/b17-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKGCHSXGYQFML-FMQZQXMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.